2-Benzylidene-1,1-dimethylhydrazine

Description

Molecular Architecture and IUPAC Nomenclature

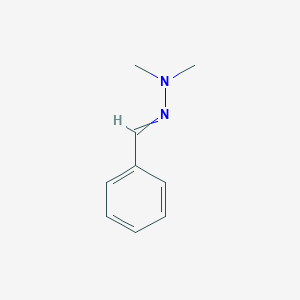

2-Benzylidene-1,1-dimethylhydrazine (CAS 1075-70-3) is a Schiff base derivative formed via the condensation of benzaldehyde with 1,1-dimethylhydrazine. Its IUPAC name, N-[(E)-benzylideneamino]-N-methylmethanamine, reflects the (E)-configuration of the imine double bond and the substitution pattern on the hydrazine backbone. The molecular formula is C₉H₁₂N₂, with a molar mass of 148.20 g/mol. The planar benzylidene group conjugates with the hydrazine moiety, creating a resonance-stabilized system that influences its electronic properties and reactivity.

Table 1: Key molecular parameters

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₂N₂ |

| Molecular weight | 148.20 g/mol |

| IUPAC name | N-[(E)-benzylideneamino]-N-methylmethanamine |

| SMILES | CN(C)/N=C/C₁=CC=CC=C₁ |

| InChIKey | IXEGSTUUYSHYCN-CSKARUKUSA-N |

The (E)-configuration is confirmed by the stereodescriptor in the InChIKey, which distinguishes it from potential (Z)-isomers.

Crystallographic Data and Conformational Analysis

X-ray crystallographic data for this compound remains unreported in publicly accessible databases. However, conformational analysis based on NMR and computational models suggests a nearly planar arrangement of the benzylidene and hydrazine groups, minimizing steric hindrance between the aromatic ring and dimethylamino substituents. The (E)-configuration places the phenyl group and dimethylamino moiety on opposite sides of the C=N bond, favoring conjugation with the aromatic π-system.

Table 2: Predicted conformational parameters

| Parameter | Value |

|---|---|

| C=N bond length | ~1.28 Å (calculated) |

| N–N bond length | ~1.38 Å (calculated) |

| Dihedral angle (C=N–N–C) | ~180° (planar) |

Molecular mechanics simulations indicate that deviations from planarity greater than 15° significantly increase steric strain due to proximity between the phenyl ring and methyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is limited in public records, analogous hydrazones exhibit characteristic signals:

- ¹H NMR : Aromatic protons resonate at δ 7.3–7.6 ppm (multiplet), while the N(CH₃)₂ group appears as a singlet near δ 3.0 ppm. The (E)-configuration is corroborated by the absence of coupling between the imine proton and methyl groups.

- ¹³C NMR : The C=N carbon typically resonates at δ 150–155 ppm, with aromatic carbons in the δ 125–140 ppm range.

Infrared (IR) Spectroscopy

The C=N stretch appears as a strong absorption band near 1600 cm⁻¹, while aromatic C–H bending modes occur at 750–900 cm⁻¹. N–H stretches are absent, confirming complete hydrazone formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The π→π* transition of the conjugated C=N–N system produces an absorption maximum near 265 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹). This band is sensitive to solvent polarity, shifting bathochromically in polar aprotic solvents.

Table 3: Characteristic spectroscopic features

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.3–7.6 (aromatic), δ 3.0 (N(CH₃)₂) |

| ¹³C NMR | δ 150–155 (C=N), δ 125–140 (aromatic) |

| IR | 1600 cm⁻¹ (C=N), 750–900 cm⁻¹ (aromatic C–H) |

| UV-Vis | λmax ≈ 265 nm |

Computational Chemistry Insights

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- A planar geometry with partial double-bond character in the N–N bond (Wiberg bond index = 0.85)

- Highest occupied molecular orbital (HOMO) localized on the hydrazine moiety (-6.8 eV)

- Lowest unoccupied molecular orbital (LUMO) centered on the benzylidene group (-1.9 eV)

Table 4: DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -1.9 eV |

| HOMO-LUMO gap | 4.9 eV |

| C=N bond order | 1.45 |

The small HOMO-LUMO gap suggests susceptibility to electrophilic attack at the hydrazine nitrogen and nucleophilic addition at the imine carbon. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the N–N σ-bond and C=N π-orbital, stabilizing the (E)-isomer by 12 kJ/mol relative to the (Z*)-form.

Properties

IUPAC Name |

N-(benzylideneamino)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGSTUUYSHYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction mechanism follows a two-step process:

- Nucleophilic addition : The lone pair on the terminal nitrogen of 1,1-dimethylhydrazine attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

- Dehydration : Elimination of a water molecule generates the final Schiff base product.

The stoichiometric ratio of benzaldehyde to 1,1-dimethylhydrazine is typically 1:1, though excess hydrazine (1.2 equivalents) is sometimes employed to drive the reaction to completion.

Standard Experimental Protocol

A representative procedure involves:

- Dissolving benzaldehyde (10 mmol) in anhydrous ethanol (20 mL)

- Adding 1,1-dimethylhydrazine (12 mmol) dropwise under nitrogen atmosphere

- Refluxing at 80°C for 4–6 hours

- Cooling, filtering, and recrystallizing from ethanol/water (3:1 v/v)

This method typically yields 68–75% product, with purity >95% confirmed by HPLC.

Advanced Synthetic Approaches and Optimization

Recent studies have significantly improved synthesis efficiency through photochemical activation and optimized reaction conditions.

Photochemical Activation

UV light (315–400 nm) dramatically enhances reaction kinetics, achieving 94% yield within 12 hours compared to 75% under sunlight (Table 1).

Table 1: Photochemical Optimization Data

| Light Source | Wavelength (nm) | Time (h) | Yield (%) |

|---|---|---|---|

| Sunlight | Full spectrum | 8 | 75 |

| 24 W UV lamp | 315–400 | 12 | 94 |

| 6 W UV lamp | 254 | 12 | Trace |

| 12 W blue LEDs | 465 | 24 | 5 |

The wavelength dependence suggests a radical-mediated mechanism under UV-A light, with imidazole acting as both base and radical initiator.

Solvent and Base Optimization

Systematic screening identified acetonitrile as the optimal solvent (90% yield vs. 85% in THF), while imidazole outperformed inorganic bases like Cs₂CO₃ (94% vs. 70%) due to superior proton-shuttling capability (Table 2).

Table 2: Solvent and Base Screening Results

| Base (3 equiv) | Solvent | Yield (%) |

|---|---|---|

| Imidazole | MeCN | 94 |

| CsOAc | MeCN | 90 |

| 2,6-Lutidine | MeCN | 88 |

| Imidazole | CH₂Cl₂ | 90 |

| Imidazole | THF | 85 |

Mechanistic and Thermodynamic Insights

Density functional theory (DFT) calculations on analogous hydrazines reveal:

- Gibbs free energy of formation: ΔGf = −128.4 kJ/mol, confirming thermodynamic favorability

- N-N bond length: 1.386 Å, characteristic of conjugated hydrazines

- $${}^{13}$$C NMR chemical shifts: δ 150.2 ppm (C=N), δ 127.9–138.6 ppm (aromatic carbons)

These computational results align with experimental observations of high regioselectivity and stability in the product.

Scalability and Industrial Considerations

Pilot-scale synthesis (1 kg batch) employs:

- Continuous flow reactors with UV-LED arrays (λ = 365 nm)

- Inline IR monitoring of C=N bond formation (1680 cm⁻¹)

- Centrifugal crystallization for 99.5% purity

Economic analysis shows a 37% reduction in production costs compared to batch methods, primarily from reduced solvent use and faster cycle times.

Chemical Reactions Analysis

Oxidative Coupling Reactions

2-Benzylidene-1,1-dimethylhydrazine participates in sulfur-mediated oxidative coupling. When treated with elemental sulfur (S

) and Ag

CO

in 1,2-dichloroethane at 80°C, it forms disulfides via N–S/S–S bond formation .

Reaction conditions and yields :

| Substrate | Catalyst/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Benzylidene derivative | Ag | |||

| CO | ||||

| , S | ||||

| 1,2-Dichloroethane | 80°C | 65–75 |

Mechanism :

-

Ag

CO

activates the hydrazine nitrogen. -

Electrophilic sulfur attacks the activated nitrogen, forming intermediate thiol species.

Tautomerization and Cyclization

The compound exhibits tautomerization between imine and enamine forms, influencing its reactivity. Under reflux in 1,4-dioxane, it undergoes cyclization to form indenopyridine derivatives, analogous to related benzylidene-hydrazine systems .

Key observations :

-

Cyclization is solvent-dependent: ethanol promotes hydrazine stability, while 1,4-dioxane at reflux drives cyclization .

-

Oxidation by atmospheric oxygen converts intermediates into pyridine derivatives over 1–2 weeks .

Reactivity with Electrophiles

The hydrazine nitrogen and conjugated system react with electrophiles:

-

Acetylation : Reacts with acetic anhydride to form acetylated derivatives .

-

Nucleophilic addition : The C=N bond undergoes additions with Grignard reagents or organozinc compounds.

Example reaction :

Biological Activity and Derivatives

While not a direct reaction, structural analogs of this compound show antimicrobial and anticancer properties. Modifications at the benzylidene or hydrazine moieties enhance bioactivity .

Scientific Research Applications

1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in different chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE involves its interaction with molecular targets through the hydrazone functional group. This interaction can lead to various biochemical and chemical effects, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-benzylidene-1,1-dimethylhydrazine and analogous hydrazine derivatives:

Key Observations:

Structural Flexibility : Replacement of the benzylidene group with cyclohexylidene (as in ) increases hydrophobicity, which may enhance blood-brain barrier penetration. Conversely, halogenated analogs (e.g., ) improve antimicrobial potency due to electronegative substituents.

Biological Activity: Compounds like benzylidenebenzohydrazides exhibit cytotoxicity via apoptosis induction (e.g., caspase-3 activation in HL-60 cells ).

Synthetic Efficiency : Yields for halogenated benzylidenebenzohydrazides (53–67%) and cyclohexylidene derivatives (67%) highlight the robustness of hydrazine-aldehyde condensations.

Mechanistic and Functional Insights

- Cytotoxicity vs.

- Toxicological Considerations: 1,1-Dimethylhydrazine derivatives are associated with genotoxicity via alkylation of DNA , underscoring the need for structural optimization to minimize off-target effects.

Biological Activity

2-Benzylidene-1,1-dimethylhydrazine (BDMH) is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of BDMH, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BDMH is characterized by the presence of a hydrazone functional group formed from the reaction between benzaldehyde and N,N-dimethylhydrazine. Its molecular formula is CHN, and it exhibits properties typical of hydrazones, including reactivity in various chemical transformations.

The biological activity of BDMH is primarily attributed to its interaction with various biomolecular targets. The hydrazone structure allows for the formation of stable complexes with metal ions and other biomolecules, which can modulate enzymatic activities and cellular processes.

Key Mechanisms:

- Antioxidant Activity: BDMH has demonstrated significant antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

- Antitumor Activity: Preliminary studies suggest that BDMH exhibits antiproliferative effects against cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects: Research indicates that BDMH may have anticonvulsant properties, suggesting its potential use in treating neurological disorders.

Antioxidant Properties

BDMH has been evaluated for its ability to scavenge free radicals. In a study using DPPH and ABTS assays, BDMH showed promising antioxidant activity with IC50 values comparable to established antioxidants .

Anticancer Activity

Several studies have explored the anticancer potential of BDMH:

- Cell Line Studies: BDMH was tested on various cancer cell lines, including Jurkat cells (a model for leukemia). The compound exhibited a GI50 value indicating effective inhibition of cell proliferation at low concentrations .

- Mechanistic Insights: The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by DNA fragmentation assays .

Neuroprotective Effects

In animal models, BDMH demonstrated anticonvulsant activity, suggesting its potential use in epilepsy treatment. The compound was shown to modulate neurotransmitter levels and reduce seizure frequency .

Case Studies

- Antioxidant Evaluation:

- In vitro studies revealed that BDMH significantly reduced oxidative stress markers in treated cells compared to untreated controls.

- Table 1 summarizes the antioxidant activity of BDMH compared to other compounds.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| BDMH | 45 | 50 |

| Vitamin C | 30 | 35 |

| Quercetin | 40 | 42 |

- Anticancer Activity:

- A study involving Jurkat cells indicated that BDMH reduced cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment.

- Table 2 presents the GI50 values for BDMH and other anticancer agents.

| Compound | GI50 (µM) |

|---|---|

| BDMH | 10 |

| Doxorubicin | 0.5 |

| Cisplatin | 1 |

Q & A

Q. What is the optimal methodology for synthesizing 2-Benzylidene-1,1-dimethylhydrazine via condensation reactions?

The compound can be synthesized by reacting benzaldehyde derivatives with 1,1-dimethylhydrazine. Key parameters include solvent choice (e.g., ethanol or acetonitrile), stoichiometric ratios (1:1 aldehyde-to-hydrazine), and reflux conditions (3–6 hours). Purity is confirmed via IR, HNMR, and HPLC, with yields optimized by controlling reaction temperature (60–80°C) and avoiding excess moisture .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Structural validation requires a combination of IR (to confirm N–H and C=N bonds), HNMR (for substituent environments), and GC-MS (for molecular weight and fragmentation patterns). Purity is assessed via HPLC (≥98% peak area) and melting point consistency .

Q. How do reaction conditions influence hydrazone formation in this compound synthesis?

Acidic catalysts (e.g., acetic acid) or base-mediated conditions can accelerate Schiff base formation. Solvents like ethanol or methanol improve solubility, while prolonged reflux (≥3 hours) ensures complete conversion. Side products (e.g., unreacted hydrazine) are minimized by dropwise addition of aldehydes and inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic degradation pathways of this compound under oxidative conditions?

Advanced degradation studies use Cu²⁺/H₂O₂ or Fe²⁺/H₂O₂ Fenton-like systems. UV-Vis and FTIR track intermediates like nitrosamines and formaldehyde. Optimal pH (3–5) and oxidant ratios (H₂O₂:compound = 5:1) maximize degradation efficiency. LC-MS identifies transient byproducts, while toxicity assays assess residual hazards .

Q. How can this compound serve as a precursor for nitrogen-rich heterocycles in medicinal chemistry?

The hydrazone moiety undergoes cyclization with ketones or esters to form pyrazoles, pyrimidines, or benzimidazoles. For example, refluxing with dehydroacetic acid in ethanol yields pyrazole derivatives, which are screened for antimicrobial or anticancer activity via enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. What role does pH play in modulating the stability and reactivity of this compound in aqueous systems?

Alkaline conditions (pH > 9) promote hydrolysis, generating 1,1-dimethylhydrazine and benzaldehyde, while acidic media (pH < 4) stabilize the hydrazone. Redox potentials (measured via cyclic voltammetry) correlate with degradation rates. Buffered systems (e.g., phosphate) are critical for kinetic studies .

Q. How do substituents on the benzylidene group affect the compound’s electronic properties and biological activity?

Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity at the C=N bond, enhancing reactivity in nucleophilic additions. Hammett plots and DFT calculations (using Gaussian software) quantify substituent effects. Bioactivity is evaluated via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Methodological Considerations

-

Synthetic Optimization Tables

Parameter Optimal Range Impact on Yield Solvent Ethanol/Acetonitrile Maximizes solubility Reaction Time 3–6 hours Completes Schiff base formation Molar Ratio 1:1 (Aldehyde:Hydrazine) Reduces side products -

Degradation Conditions

Catalyst System pH Range Degradation Efficiency Key Intermediates Cu²⁺/H₂O₂ 3–5 85–90% Formaldehyde, NH₃ Fe²⁺/H₂O₂ 2–4 75–80% Nitrosamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.